4-Iodo-3-methoxypyridine
Overview
Description
4-Iodo-3-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxypyridine can be synthesized through several methods. One common approach involves the iodination of 3-methoxypyridine using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity required for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential, with reactions typically conducted in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
4-Iodo-3-methoxypyridine has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxypyridine depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps involving palladium catalysts . In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Iodo-4-methoxypyridine: Similar structure but with different substitution pattern.
4-Iodo-6-methoxypyrimidine: Contains a pyrimidine ring instead of pyridine.
6-Iodo-2,3-dimethoxypyridine: Features additional methoxy groups.
Uniqueness: 4-Iodo-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJNIIXFJXKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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